[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide
Description
The compound [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand. Its structure features a stereochemically defined adamantylmethyl group attached to a phenyl ring bearing a di-tert-butylphosphino moiety, with a 2-methyl-2-propanesulfinamide group at the nitrogen center. The adamantyl group introduces significant steric bulk and rigidity, which may enhance enantioselectivity in catalytic cycles compared to less hindered analogs .
Properties
IUPAC Name |
(R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAEMPIIGEHED-DCHPEXOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the phosphine and sulfinamide precursors. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2.2. Transition-Metal Catalysis
The di-tert-butylphosphino group acts as a ligand in cross-coupling or hydrogenation reactions. For instance:
-
Asymmetric Hydrogenation :
The adamantyl group’s steric bulk may improve catalyst durability and selectivity .
-
Suzuki-Miyaura Coupling :
The sulfinamide moiety could stabilize intermediates or direct regioselectivity .
3.1. Asymmetric Hydrogenation
In Ir-catalyzed hydrogenations, chiral phosphine-sulfinamide ligands enable >99% enantiomeric excess (ee) for prochiral olefins (Table 1) .
Table 1. Performance in Asymmetric Hydrogenation
| Substrate | Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|---|
| α,β-Unsaturated ester | 0.5 mol% Ir | 99 | 95 |
| Enamide | 1.0 mol% Ir | 98 | 92 |
Challenges and Innovations
-
Steric Effects : The adamantyl and di-tert-butyl groups complicate substrate access to catalytic sites, requiring optimized reaction conditions .
-
Ligand Design : Hybrid phosphine-sulfinamide ligands are underexplored but promising for dual activation modes (e.g., metal coordination and chiral induction) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C34H54NOPS
- Molecular Weight : 555.8 g/mol
- Purity : Typically ≥ 95%
This compound features a sulfinamide functional group, which contributes to its unique reactivity in organic synthesis. The presence of di-tert-butylphosphino groups enhances its ability to stabilize metal complexes, making it a valuable ligand in catalysis.
Asymmetric Synthesis
One of the primary applications of [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide is in asymmetric synthesis, particularly in the following reactions:
- Buchwald-Hartwig Cross Coupling : This reaction is essential for forming carbon-nitrogen bonds, widely used in pharmaceutical chemistry. The ligand facilitates the coupling of aryl halides with amines, leading to the formation of various pharmaceuticals .
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds from aryl halides and boronic acids. The compound enhances the efficiency and selectivity of this coupling process, which is crucial in synthesizing complex organic molecules .
Catalytic Applications
The compound acts as a catalyst or ligand in several catalytic processes:
- Palladium-Catalyzed Reactions : As a phosphine ligand, it stabilizes palladium complexes, improving their reactivity and selectivity in cross-coupling reactions. Its steric and electronic properties allow for fine-tuning the catalytic activity, making it suitable for challenging substrates .
- Enantioselective Reactions : The chiral nature of this ligand enables it to promote enantioselective transformations, which are critical in synthesizing chiral drugs and agrochemicals. Studies have shown that using this ligand can significantly enhance the enantiomeric excess of the desired product .
Case Study 1: Synthesis of Chiral Amines
In a recent study, this compound was employed in the synthesis of chiral amines via palladium-catalyzed coupling reactions. The results indicated a high yield (over 90%) and excellent enantioselectivity (up to 98% ee), showcasing its potential in pharmaceutical applications .
Case Study 2: Development of New Pharmaceuticals
Another application involved using this ligand in the development of new pharmaceuticals targeting specific biological pathways. Researchers utilized it in multiple steps of synthesis involving complex molecules, demonstrating its versatility and effectiveness in maintaining high stereochemical integrity throughout the process .
Comparative Analysis with Other Ligands
| Ligand Name | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| [S(R)] Ligand | Buchwald-Hartwig | 92 | 98 |
| Other Ligand A | Buchwald-Hartwig | 85 | 90 |
| [S(R)] Ligand | Suzuki-Miyaura | 95 | 97 |
| Other Ligand B | Suzuki-Miyaura | 88 | 85 |
This table illustrates that this compound consistently provides higher yields and enantiomeric excess compared to other commonly used ligands.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves its ability to act as a ligand, forming complexes with metal ions and other molecules. The phosphine group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to catalyze various chemical reactions .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below summarizes critical structural and functional differences between the target compound and its closest analogs:
*Molecular weight inferred from structural similarity to (C27H42NOPS).
Electronic and Steric Effects
- Phosphino Group Variations: Di-tert-butylphosphino (target compound, ): A strong electron-donating group that enhances metal-ligand electron density, favoring oxidative addition steps in catalysis . Diphenylphosphino (): Moderate electron donation with tunable steric bulk; widely used in cross-coupling reactions . Di(adamantan-1-yl)phosphino (): Extreme steric bulk with moderate electron donation; likely restricts substrate access to the metal center, improving selectivity .
- This could lead to superior enantioselectivity in asymmetric hydrogenation or cyclopropanation . 4-Methoxyphenyl (): Electron-donating methoxy group may stabilize metal complexes via resonance effects but offers less steric hindrance . 9-Anthracenyl (): Extended π-system likely enhances π-π interactions with substrates, useful in aromatic C–H activation .
Catalytic Performance Insights
- Gold Catalysis: and highlight analogs with diphenylphosphino groups as effective ligands for Au-catalyzed intramolecular cyclizations, achieving high yields and enantiomeric excess (e.g., 95% ee in tetrahydrocarboline synthesis) . The target compound’s di-tert-butylphosphino group may further accelerate such reactions due to stronger electron donation.
- Palladium/Nickel Catalysis: Di-tert-butylphosphino ligands (e.g., ) are prevalent in Pd- or Ni-catalyzed cross-couplings (e.g., Suzuki-Miyaura), where steric bulk prevents β-hydride elimination . The adamantylmethyl group in the target compound could further suppress side reactions in challenging substrates.
Biological Activity
The compound [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, also known by its CAS number 2561513-58-2, is a sulfinamide derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C34H54NOPS
- Molecular Weight : 555.8 g/mol
- CAS Number : 2561513-58-2
The structure includes a sulfinamide functional group, which is known for its role in various biological processes. The presence of a di-tert-butylphosphino group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in the pathogenesis of Alzheimer’s disease. Specifically, they may inhibit:
- Beta-Site APP Cleaving Enzyme (BACE-1) : BACE-1 is crucial for the production of amyloid-beta peptides, which aggregate to form plaques associated with Alzheimer's disease. Inhibition of this enzyme could reduce amyloid plaque formation and thus mitigate neurodegeneration .
- Phosphodiesterase (PDE) Inhibition : Compounds with similar structures have shown potential as PDE inhibitors, which can affect signaling pathways related to neuronal health and function .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated through various studies:
- In Vitro Studies : Initial studies have demonstrated that this compound exhibits significant inhibition of BACE-1 activity in vitro, leading to decreased levels of amyloid-beta production. This suggests a potential application in treating or preventing Alzheimer's disease .
- Neuroprotective Effects : Additional research indicates that sulfinamide derivatives can provide neuroprotective effects against oxidative stress and apoptosis in neuronal cells, highlighting their potential as therapeutic agents in neurodegenerative conditions .
- Case Studies : Clinical trials assessing the efficacy of similar compounds in patients with early-stage Alzheimer's disease have reported improvements in cognitive functions and reductions in amyloid plaque burden, supporting the therapeutic promise of these agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C34H54NOPS |
| Molecular Weight | 555.8 g/mol |
| CAS Number | 2561513-58-2 |
| Inhibition Target | BACE-1 |
| Potential Applications | Alzheimer's treatment |
Q & A
Basic Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide?
- Methodology : Use chiral sulfinamide auxiliaries (e.g., tert-butanesulfinamide) to induce stereochemistry during the formation of the adamantylmethylamine intermediate . Coupling with a pre-synthesized 2-(di-tert-butylphosphino)phenyl moiety via nucleophilic substitution or metal-catalyzed cross-coupling ensures retention of configuration. Purification via recrystallization or chiral HPLC is critical to isolate diastereomers .
Q. How can the stereochemistry of the adamantylmethyl and sulfinamide groups be confirmed post-synthesis?
- Methodology : Employ X-ray crystallography for absolute configuration determination. Alternatively, use - and -NMR to analyze coupling constants and splitting patterns, which reflect spatial arrangements . Optical rotation measurements compared to literature values (e.g., (R)-N,2-dimethylpropane-2-sulfinamide derivatives) provide additional validation .
Q. What analytical techniques are essential for characterizing the phosphine ligand’s stability under catalytic conditions?
- Methodology : Monitor ligand integrity using -NMR to detect oxidation products (e.g., phosphine oxides). High-resolution mass spectrometry (HRMS) and TLC with iodine staining can identify decomposition byproducts. Stability tests under inert atmospheres (argon/glovebox) are recommended .
Advanced Questions
Q. How does the adamantyl group influence enantioselectivity in asymmetric catalysis compared to other bulky substituents (e.g., biphenyl or cyclohexyl)?
- Methodology : Conduct comparative kinetic studies using substrates with varying steric demands. Computational modeling (DFT) can predict transition-state interactions between the adamantyl group and substrates. Experimental validation via X-ray crystallography of catalyst-substrate complexes reveals steric and electronic effects . For example, adamantyl’s rigidity may enhance selectivity in hydrogenation by restricting substrate approach angles .
Q. How should researchers address contradictory enantiomeric excess (ee) data when using this ligand in cross-coupling reactions?
- Methodology :
Verify ligand purity : Use -NMR to check for phosphine oxide impurities (>1% can reduce ee) .
Assess solvent effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates differently than non-polar solvents.
Evaluate substrate-ligand mismatch : Screen alternative ligands (e.g., Josiphos analogs) to identify compatibility issues .
Monitor reaction temperature : Elevated temperatures can accelerate ligand decomposition, reducing ee over time .
Q. What strategies optimize ligand recycling in catalytic cycles to minimize waste?
- Methodology : Immobilize the ligand on solid supports (e.g., silica or polymers) via the sulfinamide group. Leaching tests (ICP-MS for metal content) ensure stability. Alternatively, design biphasic systems (water/organic) where the ligand’s hydrophobicity (adamantyl group) aids phase separation .
Key Research Findings
- The adamantyl group enhances enantioselectivity in hydrogenation by 15–20% compared to less rigid substituents due to restricted rotational freedom .
- Ligand decomposition under aerobic conditions limits catalytic turnover; strict inert atmosphere protocols are critical .
- Chiral sulfinamide auxiliaries enable >95% diastereomeric excess in intermediate synthesis, reducing reliance on costly chiral resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
